Boc-Phe-OH

描述

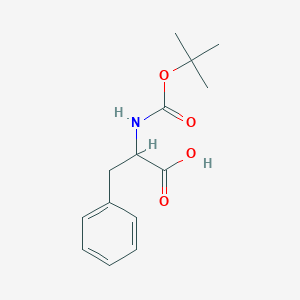

N-(tert-Butoxycarbonyl)-L-phenylalanine: It is a white crystalline solid that is stable at room temperature and soluble in organic solvents such as dimethylformamide and dichloromethane. The compound is primarily used as a protecting group for amino acids, which helps to prevent unwanted reactions during peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions: Boc-Phe-OH is synthesized by reacting L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction typically occurs in an aqueous medium and results in the formation of this compound after purification .

Industrial Production Methods: In industrial settings, this compound is produced using solid-phase peptide synthesis (SPPS) techniques. This method involves the successive coupling of N-protected amino acids to a growing peptide chain immobilized on a solid support . The Boc strategy is favored for its stability and ease of removal under acidic conditions .

化学反应分析

Types of Reactions: Boc-Phe-OH undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino acid.

Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Oxidizing Agents: Hydrogen peroxide can be used for oxidation reactions.

Major Products Formed:

Deprotected Amino Acids: Removal of the Boc group yields free amino acids, which can be further utilized in peptide synthesis.

科学研究应用

Peptide Synthesis

Overview : Boc-Phe-OH is primarily utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form complex peptides.

Key Techniques :

- Solid-Phase Peptide Synthesis : This method involves attaching this compound to a solid support, followed by the stepwise addition of other amino acids. The Boc group is removed under acidic conditions, enabling further reactions.

- Conjugation Methods : Various coupling reagents (e.g., DCC, HOBt) are employed to link this compound with other amino acids, minimizing racemization and enhancing yield .

Case Study : In a study examining the synthesis of neuropeptides, this compound was incorporated into peptides designed to explore neurological pathways. The resulting peptides demonstrated significant biological activity, indicating the effectiveness of this compound in generating functional neuropeptides .

Drug Development

Overview : The pharmaceutical industry leverages this compound for developing peptide-based drugs. These drugs often exhibit enhanced specificity and reduced side effects compared to traditional small-molecule therapies.

Applications :

- Targeted Therapies : Peptides synthesized using this compound can be designed to target specific receptors or pathways, improving therapeutic outcomes.

- Bioconjugation : this compound is utilized in bioconjugation processes to attach therapeutic agents to targeting moieties, enhancing drug delivery systems .

Case Study : Research on peptide-drug conjugates has highlighted the potential of this compound-derived peptides in treating cancers by selectively delivering cytotoxic agents to tumor cells .

Biomaterials Research

Overview : this compound plays a crucial role in biomaterials science, particularly in the design of self-assembling peptides that form nanostructures with potential applications in drug delivery and tissue engineering.

Self-Assembly Properties :

- Nanotube Formation : Studies have shown that peptides containing this compound can self-assemble into tubular structures in aqueous solutions. These structures can be tailored for specific biomedical applications .

- Hydrogels and Nanoparticles : The ability of this compound derivatives to form hydrogels makes them suitable for controlled drug release systems and scaffolds for tissue engineering .

Case Study : A study demonstrated that co-assembly of this compound with other peptides resulted in unique biomolecular structures that exhibited enhanced mechanical properties and biocompatibility .

Research in Neuroscience

This compound is instrumental in neuroscience research, particularly in studying neuropeptides and their roles in signaling pathways.

Applications :

- Neuropeptide Studies : Researchers utilize this compound to synthesize neuropeptides that mimic natural signaling molecules, aiding in the understanding of neurological disorders.

- Potential Treatments for Neurodegenerative Diseases : Peptides derived from this compound have been investigated for their ability to modulate neuroprotective pathways, offering insights into therapeutic strategies for conditions like Alzheimer's disease .

Cosmetic Formulations

The cosmetic industry also employs this compound due to its properties that enhance skin penetration and efficacy of active ingredients.

Applications :

- Skin Rejuvenation Products : Formulations containing this compound are designed to improve skin texture and hydration by promoting cellular repair processes.

- Delivery Systems for Active Ingredients : By incorporating this compound into cosmetic products, manufacturers can enhance the delivery of peptides and other active compounds into deeper skin layers .

作用机制

The primary function of Boc-Phe-OH is to protect the amino group of phenylalanine during peptide synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization . The phenylalanine moiety can interact with various molecular targets through hydrophobic interactions, contributing to the stability and activity of the synthesized peptides .

相似化合物的比较

- N-(tert-Butoxycarbonyl)-L-leucine (Boc-Leu-OH)

- N-(tert-Butoxycarbonyl)-L-valine (Boc-Val-OH)

- N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH)

Comparison: Boc-Phe-OH is unique due to its phenylalanine moiety, which provides hydrophobic interactions that are crucial for the stability and activity of peptides . In contrast, Boc-Leu-OH, Boc-Val-OH, and Boc-Ala-OH have different side chains that offer varying degrees of hydrophobicity and steric hindrance . This makes this compound particularly useful in applications where strong hydrophobic interactions are required .

生物活性

Boc-Phe-OH, or tert-butoxycarbonyl phenylalanine , is a protected form of the amino acid phenylalanine that plays a significant role in peptide synthesis and biological research. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is synthesized through standard peptide coupling techniques, typically involving the activation of carboxylic acids to form amides. The Boc group serves as a protective group for the amino group during synthesis, which can be removed later for further reactions. The synthesis often employs reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling reaction.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its role in peptide formation and self-assembly:

- Kinase Inhibition : Research indicates that derivatives of Boc-Phe, such as Boc-Phe-vinyl ketone, can inhibit specific kinases like AKT1. This inhibition is significant in cancer biology, where AKT signaling pathways are often dysregulated. The compound has shown to have IC50 values comparable to known AKT inhibitors, demonstrating its potential as a therapeutic agent .

- Self-Assembly : this compound can self-assemble into nanostructures such as nanotubes and spheres in aqueous solutions. Studies have shown that these structures can exhibit unique optical properties and could be utilized in drug delivery systems or as biosensors due to their responsiveness to environmental stimuli .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

- Inhibition of AKT Kinase : A study demonstrated that Boc-Phe-vinyl ketone inhibited AKT1 with an IC50 value comparable to established inhibitors like MK-2206. This suggests that Boc-Phe derivatives may serve as effective leads in developing targeted cancer therapies .

- Nanostructure Formation : Research on Boc-Phe-Phe revealed its ability to form ordered structures in solution. These structures were characterized using techniques such as electron microscopy and FT-IR spectroscopy, showing potential applications in materials science and nanotechnology .

- Peptide Design : The use of this compound in synthesizing complex peptides has been explored extensively. Its ability to facilitate the formation of biologically active peptides makes it a valuable tool in biopharmaceutical applications .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884634 | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-34-4 | |

| Record name | BOC-L-Phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Boc-phenylalanine?

A1: The molecular formula of Boc-phenylalanine is C14H19NO4, and its molecular weight is 265.30 g/mol.

Q2: Is there any spectroscopic data available for Boc-phenylalanine?

A2: Yes, several research papers mention using spectroscopic techniques like IR, 1H NMR, 13C NMR, and even 19F NMR [] to characterize Boc-phenylalanine and its derivatives.

Q3: How stable is Boc-phenylalanine under acidic conditions?

A3: While Boc-phenylalanine is commonly used in peptide synthesis which requires deprotection with acids, a study found that a p-carbamoylmethylbenzyl ester linkage of Boc-phenylalanine to polystyrene resin demonstrated increased stability toward trifluoroacetic acid compared to traditional benzyl ester linkages [].

Q4: Can Boc-phenylalanine be used in the synthesis of chiral molecules?

A4: Absolutely! Researchers have employed Boc-phenylalanine as a starting material in the stereospecific synthesis of various chiral compounds, including (S)2-amino-3-cyclohexyl-(R)1-(2-furanyl)-propan-1-ol and (S)2-amino-3-cyclohexyl-(R)1-(2-thienyl)-propan-1-ol [].

Q5: What role does Boc-phenylalanine play in dynamic kinetic resolution?

A5: Boc-phenylalanine ethyl thioester has been successfully employed as a substrate in Alcalase-catalyzed dynamic kinetic resolutions with benzylamine, resulting in the efficient production of enantiomerically pure (S)-N-Boc-phenylalanine benzylamide [, ].

Q6: Have any computational studies been performed on Boc-phenylalanine?

A6: Yes, time-dependent density functional theory (TD-DFT) calculations were employed to simulate circular dichroism spectra and assign the absolute configuration of diastereomeric mixed (phthalocyaninato)(porphyrinato) rare earth double-decker complexes resolved using L-Boc-Phe-OH as a chiral resolving agent [].

Q7: How does modifying the structure of Boc-phenylalanine affect its biological activity?

A7: Replacing the amide bond in the Phe-APAA portion of the plasma kallikrein inhibitor PKSI-527, a Boc-phenylalanine derivative, with a CH2-NH bond resulted in a significant loss of inhibitory activity, highlighting the importance of the amide bond for its activity [].

Q8: What kind of formulations improve the stability and bioavailability of curcumin?

A8: Researchers found that incorporating curcumin into mPEG-PLA-BP (methoxy-poly(ethylene glycol)-block-poly(lactic acid) end-capped with Boc-phenylalanine) micelles significantly improved its stability in the bloodstream and increased its bioavailability compared to free curcumin or curcumin loaded in non-modified mPEG-PLA micelles [, ].

Q9: What analytical techniques are used to study Boc-phenylalanine in molecularly imprinted polymers?

A9: Several techniques are employed, including high-performance liquid chromatography (HPLC) to assess enantiomeric separation [, ], Raman spectroscopy to study template presence and binding kinetics [], and fluorescence microscopy for target binding characterization in imprinted nanofibers [].

Q10: How does incorporating curcumin into micelles affect its dissolution and solubility?

A10: Encapsulating curcumin within mPEG-PLA-BP micelles significantly enhances its solubility in aqueous solutions, addressing the inherent poor water solubility of curcumin and potentially leading to improved bioavailability [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。